tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate
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Overview
Description
tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Preparation Methods
The synthesis of tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by functionalization to introduce the tert-butyl ester group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or organometallic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate can be compared to other indolizine derivatives, such as:
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group, used in various chemical syntheses.
These compounds share the indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl 1,5-dioxo-2,3-dihydroindolizine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(17)8-7-14-9(11(8)16)5-4-6-10(14)15/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDLIKRVORAUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN2C(=O)C=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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